An In-depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
An In-depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
CAS Number: 65355-33-1
This technical guide provides a comprehensive overview of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a versatile organic compound with significant applications in materials science and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, also known as 5HHA, is a white crystalline solid at room temperature.[1] Its chemical structure consists of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group.[2] This unique structure imparts properties that are valuable in various applications, notably in the synthesis of liquid crystals.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 65355-33-1 | [1][3][4] |
| Molecular Formula | C18H32O2 | [1][3][4] |
| Molecular Weight | 280.45 g/mol | [2][4] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥99.5% | [1] |
| Synonyms | (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid, 5HHA | [1][4] |
Table 2: Typical Purity and Impurity Profile (from commercial sources)
| Component | Specification | Reference(s) |
| Purity (by GC) | ≥99.5% | [5] |
| Water Content | ≤0.05% | [5] |
| Sum of Homologues | ≤0.05% | [5] |
| Acid Content | ≤0.1% | [5] |
| Volatile Matter | ≤0.3% | [5] |
| Single Impurity | ≤0.2% | [5] |
Experimental Protocols
Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
A common synthetic approach involves the formation of the bicyclohexyl core followed by functionalization. While specific, detailed protocols for this exact molecule are proprietary, a general and plausible synthesis can be outlined based on established organic chemistry principles and related patent literature. One key method is the hydrogenation of a corresponding biphenyl precursor.
A. Hydrogenation of 4'-Pentyl-biphenyl-4-carboxylic acid:
This method is adapted from the synthesis of similar bicyclohexyl carboxylic acids.
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Reaction: 4'-Pentyl-biphenyl-4-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.
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Catalyst: A platinum oxide (Adams' catalyst) or a rhodium-on-carbon catalyst is added to the solution.
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Hydrogenation: The mixture is subjected to hydrogen gas at an elevated pressure (e.g., 40-150 psi) and temperature (e.g., 80-125 °C) in a hydrogenation apparatus.
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Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
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Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to achieve high purity of the desired trans,trans isomer. The stereochemical integrity is typically confirmed using NMR spectroscopy and chiral HPLC.[2]
Synthesis of a Liquid Crystal Monomer Derivative
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate for more complex liquid crystal monomers. The following is a representative protocol for its conversion.
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Step 1: Esterification
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Procedure: 88g of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is dissolved in a mixture of 80g of toluene and 320g of methanol in a 1L three-neck flask. 8g of concentrated sulfuric acid is slowly added. The mixture is refluxed for 3 hours.
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Work-up: The methanol is removed by rotary evaporation. The remaining solution is cooled to 40°C, and 80g of toluene is added. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester derivative.[6]
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Step 2: Reduction to the Alcohol
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Procedure: The methyl ester from the previous step is dissolved in tetrahydrofuran. Potassium borohydride and anhydrous lithium chloride are added, and the reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., 60°C) for several hours until completion, monitored by GC.
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Step 3: Further Functionalization
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The resulting alcohol can then be further modified, for example, by conversion to a tosylate followed by coupling reactions to introduce other functional groups necessary for the final liquid crystal monomer.
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Applications
The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[2][3] Its rigid bicyclohexyl core and the terminal pentyl chain contribute to the desirable mesomorphic properties, such as high clearing points and low viscosity, which are crucial for liquid crystal displays (LCDs).[3][6] It is also used in the synthesis of fine chemicals for the pharmaceutical and pesticide industries.[3][6]
Biological Activity and Signaling Pathways
While its primary use is in materials science, research has indicated potential biological activities for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, including anti-inflammatory and analgesic properties.[2]
A molecular docking study has suggested that this compound may act as an inhibitor of two key enzymes in the cholesterol biosynthesis pathway: squalene synthase (SS) and lanosterol-14 alpha-demethylase (14α-DM).[2] Inhibition of these enzymes would disrupt the production of cholesterol.
Proposed Mechanism of Action: Inhibition of Cholesterol Biosynthesis
The diagram below illustrates the potential points of inhibition by trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid within the cholesterol biosynthesis pathway.
Caption: Proposed inhibition of cholesterol biosynthesis.
The carboxylic acid group of the molecule can form hydrogen bonds with the active sites of these enzymes, while the bicyclohexyl core provides structural stability, enhancing its binding affinity.[2]
Experimental Workflow for Assessing Enzyme Inhibition
The following diagram outlines a typical workflow to experimentally validate the inhibitory effects of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid on its potential enzyme targets.
Caption: Workflow for enzyme inhibition studies.
References
- 1. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
